molecular formula C10H7ClO B121095 1-chloro-4-phenyl-3-Butyn-2-one CAS No. 176648-09-2

1-chloro-4-phenyl-3-Butyn-2-one

Cat. No.: B121095
CAS No.: 176648-09-2
M. Wt: 178.61 g/mol
InChI Key: GAOISFBPSVUIIA-UHFFFAOYSA-N
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Description

1-Chloro-4-phenyl-3-butyn-2-one is an organic compound with the molecular formula C10H7ClO. It is characterized by the presence of a chloro group, a phenyl ring, and a butynone structure. This compound is primarily used as an intermediate in various chemical reactions, particularly those involving organometallic reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenyl-3-butyn-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-phenyl-3-butyn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-phenyl-3-butyn-2-one is unique due to its chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

1-chloro-4-phenylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOISFBPSVUIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451657
Record name 1-chloro-4-phenyl-3-Butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176648-09-2
Record name 1-chloro-4-phenyl-3-Butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous ZnCl2 (10 g, 73 mmol) was dissolved in THF (50 mL) and the solution cooled to 0° C. in an ice bath. In another flask phenylacetylene (8.0 mL, 73 mmol) was dissolved in THF (50 mL), cooled to 0° C. in an ice bath, and treated with n-butyllithium (32 mL of a 2.2M solution in hexane, 70 mmol). After 20 minutes the phenylethynyllithium solution was added via cannula to the ZnCl2 solution. After an additional 20 minutes Pd(PPh3)4 (1.23 g, 1.06 mmol) was added to the alkynylzinc solution. The resulting yellow solution was treated with chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 10 minutes. After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL). The acidic aqueous was extracted with diethyl ether (2×50 mL) and the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The dark solution was dried and decolorized over Na2SO4 and charcoal and filtered through a pad of Celite™. The pad was washed thoroughly with ethyl acetate and the combined filtrates were concentrated in vacuo to afford a dark brown oil. The crude product was purified by column chromatography eluting with hexane, 99:1, 98:2, 96:4, then 94:6 hexane:ethyl acetate to afford 1-chloro-4-phenyl-3-butyn-2-one (7.83 g, 60% yield) as an orange oil which darkened and partially solidified upon standing in the freezer. 1H NMR (CDCl3, 300 MHz) δ 7.63–7.60 (m, 2H), 7.53–7.39 (m, 3H), 4.33 (s, 3H). MS (EI ionization) 178 (35Cl M+), 180 (37Cl M+).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
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catalyst
Reaction Step One
[Compound]
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alkynylzinc
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0 (± 1) mol
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reactant
Reaction Step Two
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1.23 g
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8 mL
Type
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Reaction Step Four
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Quantity
50 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
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solution
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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